5-Isopropylisoxazol-3-amine

Übersicht

Beschreibung

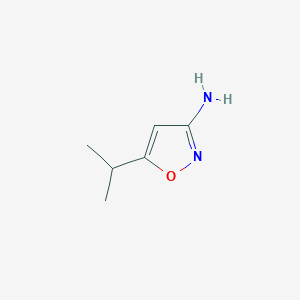

5-Isopropylisoxazol-3-amine is a heterocyclic compound featuring an oxazole ring substituted with an isopropyl group at the 5-position and an amine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylisoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine to form the oxazole ring. The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropylisoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for amide formation.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Isopropylisoxazol-3-amine serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders. The compound's structure allows for modifications that enhance its efficacy and specificity towards biological targets. For instance, derivatives of isoxazole have been investigated for their potential to inhibit androgen signaling pathways, which are critical in treating prostate cancer .

Neuroprotective Agents

Research indicates that this compound may be effective in formulating neuroprotective agents. These agents are beneficial for treating neurodegenerative conditions such as Alzheimer's and Parkinson's disease. Studies have shown that compounds derived from isoxazoles can enhance cognitive function and provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Biochemical Research

In biochemistry, this compound is utilized in various assays to study enzyme interactions and metabolic pathways. Its application aids researchers in understanding cellular processes and the mechanisms underlying various diseases. For example, it has been used to evaluate the activity of enzymes involved in steroidogenesis, providing insights into hormonal regulation and potential therapeutic targets for hormone-dependent cancers .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in developing agrochemicals aimed at pest control. Its use can enhance crop protection while minimizing harm to beneficial organisms. Research has explored its potential as an environmentally friendly alternative to traditional pesticides, focusing on its efficacy against specific pests without adversely affecting non-target species .

Material Science

In material science, this compound is being investigated for its role in creating advanced materials. It contributes to the development of polymers with enhanced thermal and mechanical properties, making it valuable for various industrial applications. The incorporation of isoxazole derivatives into polymer matrices can improve material performance, leading to innovations in fields such as packaging and construction .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders and androgen signaling inhibition |

| Neuroprotective Agents | Formulation of agents for Alzheimer's and Parkinson's disease |

| Biochemical Research | Study of enzyme interactions and metabolic pathways |

| Agricultural Chemistry | Development of eco-friendly agrochemicals for pest control |

| Material Science | Creation of advanced polymers with improved thermal and mechanical properties |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound showed significant neuroprotective effects by enhancing neuronal survival under oxidative stress conditions. The findings suggest potential applications in treating neurodegenerative diseases .

- Anticancer Activity : Investigations into the compound's derivatives revealed their ability to inhibit androgen receptor signaling in prostate cancer cell lines (LNCaP and LAPC-4). This highlights the potential for developing new therapeutic agents targeting hormone-dependent cancers .

- Eco-friendly Agrochemicals : Research focused on synthesizing isoxazole-based compounds that exhibit insecticidal properties while being less harmful to beneficial insects. This work emphasizes the importance of sustainable practices in agriculture through the use of such compounds .

Wirkmechanismus

The mechanism of action of 5-Isopropylisoxazol-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Propan-2-yl)-1,2-oxazole: Lacks the amine group, resulting in different reactivity and applications.

3-Amino-1,2-oxazole: Lacks the isopropyl group, affecting its steric and electronic properties.

5-Methyl-1,2-oxazol-3-amine: Substituted with a methyl group instead of an isopropyl group, leading to different chemical behavior.

Uniqueness

5-Isopropylisoxazol-3-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

Biologische Aktivität

5-Isopropylisoxazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by an isoxazole ring structure. The synthesis typically involves standard amide coupling reactions, allowing for the introduction of various substituents that can modify its biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-549 (lung) | 10.5 | Induction of apoptosis |

| This compound | MCF-7 (breast) | 12.0 | Cell cycle arrest in S phase |

| This compound | HeLa (cervical) | 8.0 | Inhibition of proliferation |

The compound has shown to inhibit the growth of selected tumor cell lines and suppress replication of human herpes virus type-1 (HHV-1) in vitro, indicating its potential as an antiviral agent as well .

Immunomodulatory Effects

The immunomodulatory activity of this compound has also been explored. Studies indicate that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation. For example, it demonstrated a moderate suppression of tumor necrosis factor-alpha (TNF-α) production in human blood cultures, suggesting a role in inflammatory responses .

Neuroprotective Properties

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. In models of neurodegenerative diseases, these compounds have been shown to stabilize proteins involved in neuronal survival, potentially offering therapeutic avenues for conditions like spinal muscular atrophy (SMA) .

Case Studies

- Spinal Muscular Atrophy (SMA) : A study focused on optimizing analogs of this compound for enhancing SMN2 expression revealed that modifications to the compound improved its pharmacokinetic properties, making it suitable for in vivo testing. The results indicated that certain analogs significantly enhanced SMN protein stability without affecting global proteasome activity .

- Cancer Cell Lines : In vitro assays demonstrated that this compound derivatives inhibited the proliferation of various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific kinases involved in cell survival pathways .

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)8-9-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJAMSGDZPHREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537255 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-38-6 | |

| Record name | 5-(1-Methylethyl)-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55809-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.